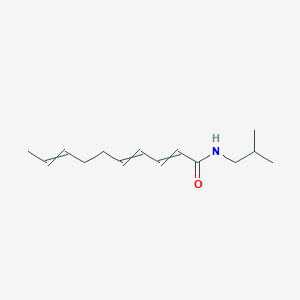
N-(2-Methylpropyl)deca-2,4,8-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)deca-2,4,8-trienamide typically involves the reaction of decatrienoic acid with isobutylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Temperature: 50-60°C
Solvent: Ethanol or another suitable organic solvent
Catalyst: Dehydrating agents such as DCC (dicyclohexylcarbodiimide)
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Continuous monitoring: To maintain optimal reaction conditions
Purification steps: Such as distillation or crystallization to obtain the final product with high purity
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpropyl)deca-2,4,8-trienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into saturated amides.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Solvents: Organic solvents like ethanol, methanol, or dichloromethane
Major Products Formed
Oxidation products: Include oxides and hydroxylated derivatives
Reduction products: Include saturated amides
Substitution products: Include various substituted amides depending on the nucleophile used
Applications De Recherche Scientifique
N-(2-Methylpropyl)deca-2,4,8-trienamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its effects on ion channels and nerve function due to its numbing properties.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Used as a flavoring agent in food and beverages, and in cosmetics for its tingling sensation.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)deca-2,4,8-trienamide involves its interaction with ion channels in nerve cells. The compound binds to and modulates the activity of these channels, leading to altered nerve signal transmission. This results in the characteristic tingling and numbing sensations. The molecular targets include voltage-gated sodium channels and transient receptor potential (TRP) channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pellitorine: Another amide with similar numbing properties.
Capsaicin: Known for its pungent and numbing effects, found in chili peppers.
Eugenol: Found in clove oil, with analgesic properties.
Uniqueness
N-(2-Methylpropyl)deca-2,4,8-trienamide is unique due to its specific structure, which imparts a distinct tingling sensation without the intense heat associated with compounds like capsaicin. Its mild numbing effect makes it suitable for use in various applications, from food flavoring to topical analgesics .
Propriétés
Numéro CAS |
52657-13-3 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
N-(2-methylpropyl)deca-2,4,8-trienamide |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-5,8-11,13H,6-7,12H2,1-3H3,(H,15,16) |
Clé InChI |
OCUXKVCDBHKIIP-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC=CC=CC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


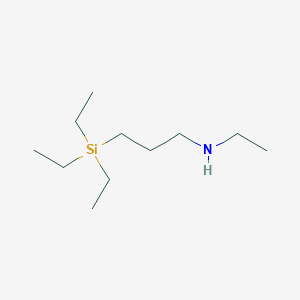
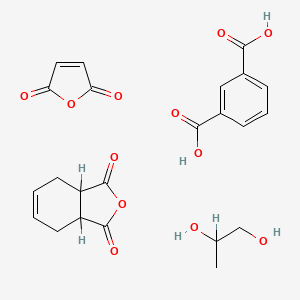
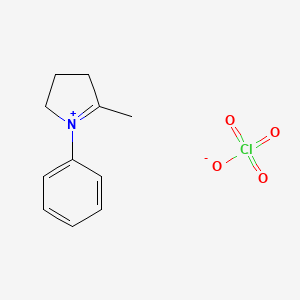
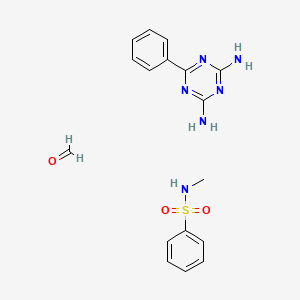
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
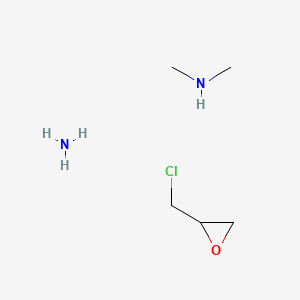
![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)
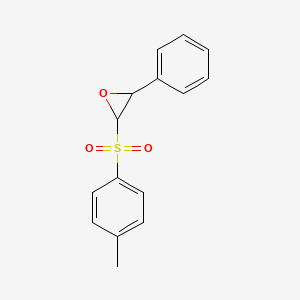
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
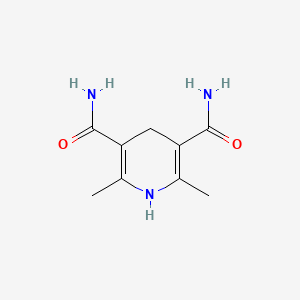
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)
![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)
